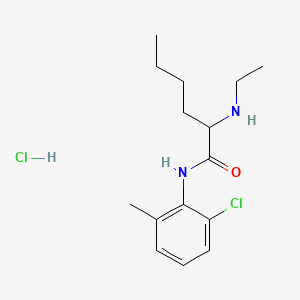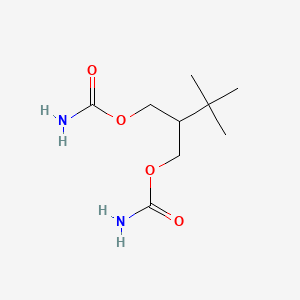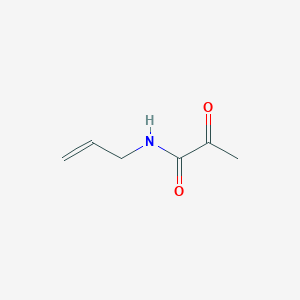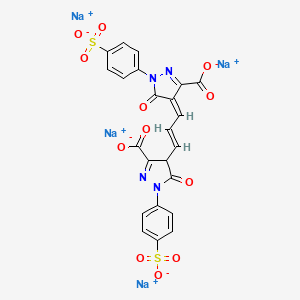
6'-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of toluidide, characterized by the presence of a chloro group, an ethylamino group, and a hexanotoluidide structure. This compound is often used in various chemical reactions and has significant implications in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloro-2-hexanone with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of 6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride is scaled up using similar synthetic routes but with enhanced efficiency and cost-effectiveness. The process often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium ethoxide (NaOEt) in ethanol
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anxiolytic and neuroprotective effects
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride involves its interaction with specific molecular targets. It binds to the GABA_A receptor complex, particularly the β2 and β3 subunits, and the translocator protein (18 kDa) TSPO. This binding modulates GABAergic neurotransmission and promotes neurosteroid synthesis, leading to its anxiolytic and neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-2-(ethylamino)-4-methyl-4-phenyl-4H-3,1-benzoxazine hydrochloride
- 6-Chloro-2-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine hydrochloride
Uniqueness
6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride is unique due to its specific structural features and the presence of both chloro and ethylamino groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds .
Propiedades
Número CAS |
78265-90-4 |
|---|---|
Fórmula molecular |
C15H24Cl2N2O |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
N-(2-chloro-6-methylphenyl)-2-(ethylamino)hexanamide;hydrochloride |
InChI |
InChI=1S/C15H23ClN2O.ClH/c1-4-6-10-13(17-5-2)15(19)18-14-11(3)8-7-9-12(14)16;/h7-9,13,17H,4-6,10H2,1-3H3,(H,18,19);1H |
Clave InChI |
NATVSGYXBNIRMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)NC1=C(C=CC=C1Cl)C)NCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline](/img/structure/B13801306.png)


![(S)-4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13801315.png)
![Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride](/img/structure/B13801316.png)


![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13801327.png)
![Thieno[2,3-F]-1,4-oxazepin-5-amine, 3-ethyl-2,3-dihydro-2-methyl-, (2S,3R)-(9CI)](/img/structure/B13801346.png)
![4-(Dimethylamino)-1-[2-(2-phenylethyl)phenyl]butan-1-one](/img/structure/B13801351.png)
